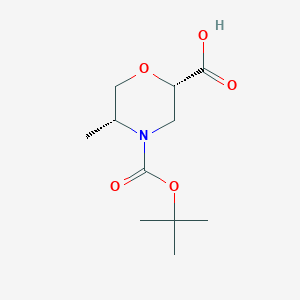

(2S,5R)-4-(tert-Butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid

CAS No.:

Cat. No.: VC18270680

Molecular Formula: C11H19NO5

Molecular Weight: 245.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H19NO5 |

|---|---|

| Molecular Weight | 245.27 g/mol |

| IUPAC Name | (2S,5R)-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid |

| Standard InChI | InChI=1S/C11H19NO5/c1-7-6-16-8(9(13)14)5-12(7)10(15)17-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1 |

| Standard InChI Key | MTVXSGMUDRWQHZ-SFYZADRCSA-N |

| Isomeric SMILES | C[C@@H]1CO[C@@H](CN1C(=O)OC(C)(C)C)C(=O)O |

| Canonical SMILES | CC1COC(CN1C(=O)OC(C)(C)C)C(=O)O |

Introduction

Chemical Structure and Stereochemical Significance

The compound’s molecular formula is C₁₁H₁₉NO₅, with a molecular weight of 245.28 g/mol . Its IUPAC name, (2S,5R)-4-(tert-butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid, reflects its stereochemistry:

-

Morpholine ring: A six-membered heterocyclic structure containing one nitrogen and one oxygen atom.

-

Boc group: The tert-butoxycarbonyl moiety protects the secondary amine at position 4.

-

Carboxylic acid: Positioned at carbon 2, enabling further functionalization.

-

Methyl group: A chiral center at carbon 5 (R-configuration) influences stereoselective reactions .

| Property | Value | Source |

|---|---|---|

| CAS Number | 2761094-10-2 | |

| Melting Point | Not reported | |

| Boiling Point | ~373.7°C (estimated) | |

| Density | 1.2 ± 0.1 g/cm³ | |

| Solubility | Soluble in polar organic solvents |

Synthesis and Manufacturing

The synthesis involves multi-step processes to construct the morpholine ring and introduce functional groups:

-

Morpholine ring formation: Epichlorohydrin or similar epoxides react with amines to generate the core structure .

-

Boc protection: The amine at position 4 is protected using Boc anhydride or Boc-Cl in the presence of a base (e.g., triethylamine) .

-

Carboxylic acid introduction: Oxidation or hydrolysis of ester precursors yields the carboxylic acid moiety .

Applications in Organic and Pharmaceutical Chemistry

Peptide Synthesis

The Boc group’s orthogonality allows selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid), making the compound valuable in solid-phase peptide synthesis (SPPS) . Its chiral centers enable the construction of β-peptides with stable secondary structures, mimicking natural proteins .

Drug Design

Morpholine derivatives exhibit pharmacological potential, including kinase inhibition and antiviral activity. While direct biological data for this compound is limited, structural analogs show promise in neurodegenerative disease research (e.g., LRRK2 kinase inhibition for Parkinson’s disease) .

Organocatalysis

The compound’s rigid structure facilitates asymmetric catalysis, particularly in enantioselective aldol and Michael additions .

Physical and Chemical Properties

-

Stability: Stable under ambient conditions but hygroscopic; storage at 2–8°C in sealed containers is recommended .

-

Spectroscopic Data:

Comparison with Structural Analogs

| Compound | Key Differences | Applications |

|---|---|---|

| (2R,5S)-isomer (CAS 1439319-94-4) | Opposite stereochemistry at C2/C5 | Altered biological activity |

| S-4-Boc-morpholine-2-carboxylic acid | Lacks methyl group | Less steric hindrance |

| Ethyl 4-Boc-2-morpholinecarboxylate | Ester instead of carboxylic acid | Prodrug formulations |

The (2S,5R) configuration offers superior stereoselectivity in peptide coupling compared to its analogs .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume